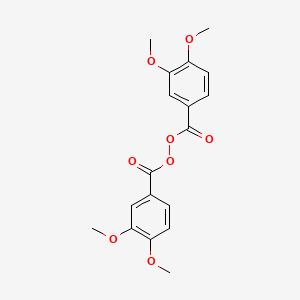
Bis(3,4-dimethoxybenzoyl) peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,4-dimethoxybenzoyl) peroxide is an organic peroxide compound characterized by the presence of two benzoyl groups, each substituted with methoxy groups at the 3 and 4 positions. This compound is known for its applications in various chemical reactions and industrial processes due to its ability to generate free radicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,4-dimethoxybenzoyl) peroxide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
2C9H9ClO3+H2O2→C18H18O8+2HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3,4-dimethoxybenzoyl) peroxide undergoes various chemical reactions, primarily involving the generation of free radicals. These reactions include:
Oxidation: The peroxide bond can cleave to form reactive oxygen species.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reactions often occur in the presence of strong bases or acids to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of reactive oxygen species and subsequent products.
Reduction: Formation of 3,4-dimethoxybenzyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(3,4-dimethoxybenzoyl) peroxide has a wide range of applications in scientific research:
Chemistry: Used as an initiator in radical polymerization reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Employed in the production of polymers and as a curing agent in the manufacturing of plastics and resins.
Wirkmechanismus
The primary mechanism of action of bis(3,4-dimethoxybenzoyl) peroxide involves the cleavage of the peroxide bond to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved include:
Radical Generation: Cleavage of the peroxide bond to form benzoyloxy radicals.
Interaction with Substrates: Radicals interact with substrates to initiate polymerization or oxidation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Peroxide: A widely used peroxide compound with similar radical-generating properties.
Di-tert-butyl Peroxide: Another organic peroxide used in polymerization reactions.
Cumene Hydroperoxide: Known for its use in oxidation reactions.
Uniqueness
Bis(3,4-dimethoxybenzoyl) peroxide is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. This makes it particularly useful in specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C18H18O8 |
|---|---|
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
(3,4-dimethoxybenzoyl) 3,4-dimethoxybenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O8/c1-21-13-7-5-11(9-15(13)23-3)17(19)25-26-18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 |
InChI-Schlüssel |
MUHHPDYJEKDMGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)OOC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


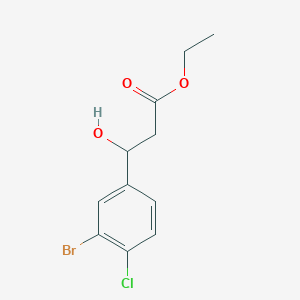

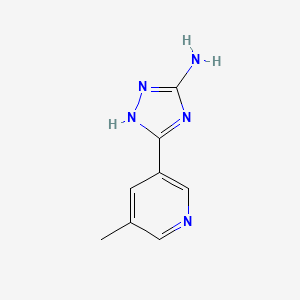

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)
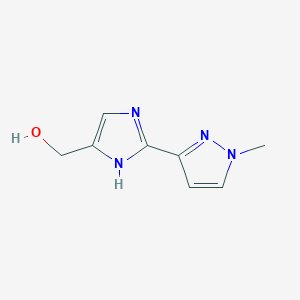
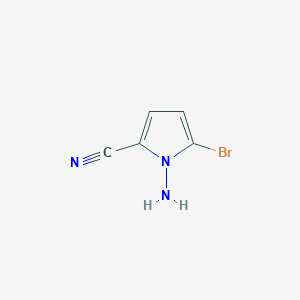


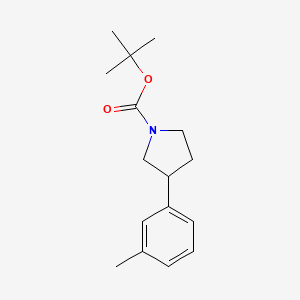

![6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid](/img/structure/B13677784.png)

